N-(1H-indazol-6-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC13024095
Molecular Formula: C13H11N3O2S
Molecular Weight: 273.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O2S |
|---|---|
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | N-(1H-indazol-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-7-6-10-9-14-15-13(10)8-11/h1-9,16H,(H,14,15) |
| Standard InChI Key | RTTZPLJQEYPLQB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1H-Indazol-6-yl)benzenesulfonamide (C₁₂H₁₁N₃O₂S) consists of a planar indazole ring fused with a benzene-sulfonamide moiety. The indazole system (C₇H₅N₂) provides a bicyclic framework with two nitrogen atoms at positions 1 and 2, while the sulfonamide group (-SO₂NH-) bridges the indazole’s 6-position to a phenyl ring . Key structural features include:
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Molecular weight: 273.30 g/mol (calculated from atomic masses).
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Hydrogen bond donors/acceptors: 2 donors (NH groups) and 5 acceptors (SO₂ and indazole nitrogens) .
Table 1: Comparative Properties of N-(1H-Indazol-6-yl)benzenesulfonamide and Analogs
The absence of polar substituents (e.g., 4-amino or 4-fluoro groups) in the parent compound likely reduces its solubility in aqueous media compared to its derivatives .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(1H-indazol-6-yl)benzenesulfonamide can be achieved via sulfonylation of 1H-indazol-6-amine using benzenesulfonyl chloride under basic conditions:
Reaction Scheme:
1H-Indazol-6-amine + Benzenesulfonyl chloride → N-(1H-Indazol-6-yl)benzenesulfonamide
Procedure:
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Dissolve 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) as a base to scavenge HCl.
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Slowly add benzenesulfonyl chloride (1.2 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane).
This method mirrors the synthesis of its 4-fluoro analog, where fluorobenzenesulfonyl chloride was employed .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
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¹H NMR (DMSO-d₆): Key signals correspond to indazole protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10.2 ppm), and phenyl protons (δ 7.5–7.8 ppm) .
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¹³C NMR: Aromatic carbons (δ 110–150 ppm) and sulfonamide sulfur-linked carbon (δ 55 ppm) .
Biological Activity and Mechanisms
Proposed Mechanism:
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Enzyme Inhibition: Sulfonamides inhibit carbonic anhydrase IX (CA-IX), overexpressed in hypoxic tumors, disrupting pH regulation and inducing apoptosis .
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DNA Intercalation: Planar indazole systems intercalate DNA, impairing replication in rapidly dividing cells .
Anti-Inflammatory and Antimicrobial Activity
Applications in Medicinal Chemistry
Drug Development Scaffold
The indazole-sulfonamide framework is a versatile scaffold for optimizing pharmacokinetic properties:
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Lipophilicity: The XLogP3 (~2.5) balances membrane permeability and solubility .
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Bioisosteric Replacements: The sulfonamide group can replace carboxylates or phosphonates to enhance metabolic stability .
Targeted Therapies
Ongoing research explores conjugating this core with:
Future Directions
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